molecular formula C7H10F2O2 B1433116 2-(Difluoromethyl)cyclopentane-1-carboxylic acid CAS No. 1421601-91-3

2-(Difluoromethyl)cyclopentane-1-carboxylic acid

Cat. No. B1433116
M. Wt: 164.15 g/mol
InChI Key: HKXJEPKUQKEYDN-UHFFFAOYSA-N
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Description

“2-(Difluoromethyl)cyclopentane-1-carboxylic acid” is a chemical compound with the CAS Number: 1421601-91-3 . It has a molecular weight of 164.15 . It is usually in liquid form .


Molecular Structure Analysis

The molecular formula of “2-(Difluoromethyl)cyclopentane-1-carboxylic acid” is C7H10F2O2 . The InChI key can be found in the properties of the compound .

Scientific Research Applications

Organic Chemistry

  • Summary of the Application : “2-(Difluoromethyl)cyclopentane-1-carboxylic acid” is used in the enantioselective remote methylene C−H (hetero)arylation of cycloalkane carboxylic acids . This process is essential for the stereoselective construction of g- and d-stereocenters in carbonyl compounds, which is a pivotal objective in asymmetric synthesis .
  • Methods of Application or Experimental Procedures : The reaction is enabled by chiral bifunctional oxazoline-pyridone ligands and establishes g-tertiary and a-quaternary stereocenters simultaneously in up to >99% enantiomeric excess . This provides access to a wide range of cyclic chiral synthons and bioactive molecules . The sequential enantioselective editing of two methylene C–H bonds can be achieved by using chiral ligands with opposite configuration to construct carbocycles containing three chiral centers .
  • Results or Outcomes : The reaction yields products in 36 to 54% yield and 81 to 94% ee . Notably, the commercially available a-aryl cyclopentane carboxylic acid successfully coupled with heteroaryl .

Applications of Cyclopentanecarboxylic Acid

  • Pharmaceutical Industry : It’s used as an intermediate in the synthesis of a variety of drugs. For instance, it is a key precursor in the synthesis of the anti-inflammatory drug ibuprofen .
  • Fragrance Industry : It serves as a building block for creating a variety of unique, complex scents .
  • Synthesis of Dyes : It finds application in the synthesis of dyes .
  • Organic Chemistry Research : It’s used as a starting material in a range of synthetic transformations .

Applications of Cyclopentanecarboxylic Acid

  • Pharmaceutical Industry : It’s used as an intermediate in the synthesis of a variety of drugs. For instance, it is a key precursor in the synthesis of the anti-inflammatory drug ibuprofen .
  • Fragrance Industry : It serves as a building block for creating a variety of unique, complex scents .
  • Synthesis of Dyes : It finds application in the synthesis of dyes .
  • Organic Chemistry Research : It’s used as a starting material in a range of synthetic transformations .

Safety And Hazards

The safety information available indicates that “2-(Difluoromethyl)cyclopentane-1-carboxylic acid” should be handled with caution. The signal word for this compound is "Danger" . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

2-(difluoromethyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O2/c8-6(9)4-2-1-3-5(4)7(10)11/h4-6H,1-3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXJEPKUQKEYDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)C(=O)O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Difluoromethyl)cyclopentane-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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